![molecular formula C47H58O2 B14188049 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene CAS No. 859500-86-0](/img/structure/B14188049.png)
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene is a complex organic compound known for its unique structural properties. It is a derivative of fluorene, substituted with two 2-ethylhexyl groups and two 4-methoxyphenyl ethenyl groups. This compound is of significant interest in the field of organic electronics, particularly in the development of hole-transport materials for perovskite solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene: This intermediate is prepared by bromination of 9,9-bis(2-ethylhexyl)fluorene.
Suzuki Coupling Reaction: The dibromo compound undergoes a Suzuki coupling reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the ethenyl groups.
Substitution: The fluorene core can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields quinones or other oxygenated derivatives.
Reduction: Reduction can lead to the formation of saturated hydrocarbons.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
Applications De Recherche Scientifique
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a hole-transport material in perovskite solar cells, enhancing their efficiency and stability.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells.
Light-Emitting Diodes (LEDs): It is used in the fabrication of organic LEDs due to its excellent charge transport properties.
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Mécanisme D'action
The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene primarily involves its role as a hole-transport material. It facilitates the movement of positive charge carriers (holes) within the active layer of devices such as solar cells and LEDs. The molecular structure allows for efficient charge transfer and minimizes recombination losses, thereby improving device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d′e′f]diisoquinoline-1,3,8,10(2H,9H)tetrone
Uniqueness
Compared to similar compounds, 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene offers superior hole-transport properties and stability. Its unique structural features, such as the presence of 2-ethylhexyl groups, enhance its solubility and processability, making it more suitable for industrial applications.
Propriétés
Numéro CAS |
859500-86-0 |
|---|---|
Formule moléculaire |
C47H58O2 |
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
9,9-bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]fluorene |
InChI |
InChI=1S/C47H58O2/c1-7-11-13-35(9-3)33-47(34-36(10-4)14-12-8-2)45-31-39(17-15-37-19-25-41(48-5)26-20-37)23-29-43(45)44-30-24-40(32-46(44)47)18-16-38-21-27-42(49-6)28-22-38/h15-32,35-36H,7-14,33-34H2,1-6H3 |
Clé InChI |
JBAJDKBIQHRBAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


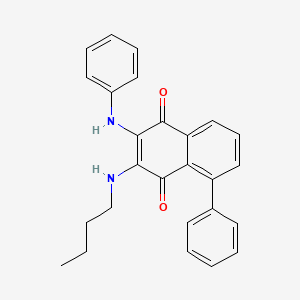
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)

![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
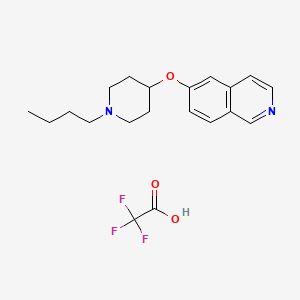
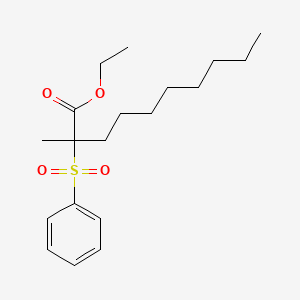

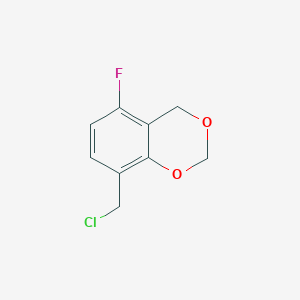

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
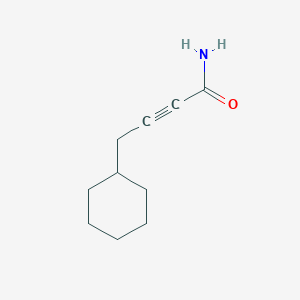
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
